molecular formula C11H14N2O3 B6165709 6-{[(oxolan-2-yl)methyl]amino}pyridine-3-carboxylic acid CAS No. 960060-93-9

6-{[(oxolan-2-yl)methyl]amino}pyridine-3-carboxylic acid

Cat. No.: B6165709
CAS No.: 960060-93-9
M. Wt: 222.2
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Description

6-{[(Oxolan-2-yl)methyl]amino}pyridine-3-carboxylic acid is a heterocyclic organic compound featuring a pyridine ring substituted with an oxolan-2-ylmethylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-{[(oxolan-2-yl)methyl]amino}pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the functionalization of pyridine-3-carboxylic acid. The oxolan-2-ylmethylamine is then introduced through nucleophilic substitution reactions. Key steps include:

    Nucleophilic Substitution: Pyridine-3-carboxylic acid is first activated, often by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂).

    Amine Introduction: The activated intermediate reacts with oxolan-2-ylmethylamine under controlled conditions, typically in the presence of a base such as triethylamine, to form the desired product.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolan ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The amino group can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols.

Major Products:

    Oxidation: Oxo derivatives of the oxolan ring.

    Reduction: Alcohol or aldehyde derivatives of the carboxylic acid group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

    Material Science: Its derivatives are explored for use in organic electronics and as building blocks for polymers.

Biology and Medicine:

    Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development, particularly in targeting enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or receptor binding.

Industry:

    Agriculture: Potential use as a precursor for agrochemicals.

    Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, the amino group can form hydrogen bonds with active sites of enzymes, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.

Molecular Targets and Pathways:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

    Pyridine-3-carboxylic acid derivatives: Compounds like nicotinic acid and its derivatives.

    Oxolan derivatives: Compounds containing the oxolan ring, such as tetrahydrofuran derivatives.

Uniqueness: 6-{[(Oxolan-2-yl)methyl]amino}pyridine-3-carboxylic acid is unique due to the combination of the oxolan ring and the pyridine carboxylic acid moiety. This dual functionality provides a versatile scaffold for further chemical modifications and applications in diverse fields.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in scientific and industrial contexts.

Properties

CAS No.

960060-93-9

Molecular Formula

C11H14N2O3

Molecular Weight

222.2

Purity

95

Origin of Product

United States

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